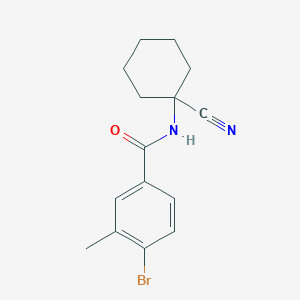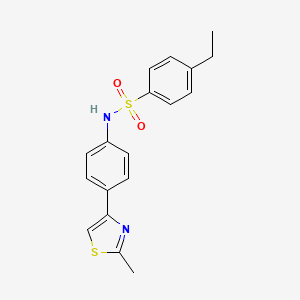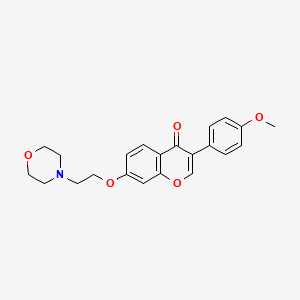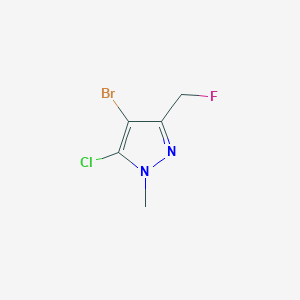![molecular formula C22H23N3O4 B2392268 2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 1251551-53-7](/img/structure/B2392268.png)
2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler precursors. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the dihydrobenzo[b][1,6]naphthyridinone core suggests a polycyclic structure with multiple rings .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The methoxy groups might be susceptible to reactions such as demethylation, while the acetamide group could undergo hydrolysis or other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Anticancer Properties
Naphthyridine derivatives, including compounds structurally related to "2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-methoxyphenyl)acetamide," have been extensively studied for their anticancer properties. A novel compound identified as 3u showed promising anticancer activity in the human malignant melanoma cell line A375 by inducing necroptosis at low concentrations and apoptosis at high concentrations. This compound's ability to regulate cell death pathways suggests its potential as a chemical substance for melanoma treatment (Kong et al., 2018). Additionally, a series of novel 10-methoxy dibenzo[b,h][1,6]naphthyridinecarboxamides showed significant anticancer activity against the A549 lung cancer cell line, highlighting the dibenzo[b,h][1,6]naphthyridine scaffold's utility in future drug discovery and development of PDK1 inhibitors (Vennila et al., 2020).
Antimicrobial Evaluation
Research into naphthyridine derivatives has also explored their potential antimicrobial properties. Alkoxyphthalimide derivatives of naphthyridine were synthesized and screened for antibacterial and antifungal activities. The study found that these compounds displayed significant activity against microbial strains, suggesting their potential in developing new antimicrobial agents (Bhambi et al., 2009).
Synthesis and Characterization
The synthesis and characterization of naphthyridine derivatives have been subjects of interest, aiming at understanding their structure-activity relationships and developing more efficient synthetic routes. A study on novel annulated products from aminonaphthyridinones demonstrated the synthetic versatility of naphthyridine compounds and their potential for generating new heterocyclic systems with possible pharmacological activities (Deady & Devine, 2006).
Safety And Hazards
Future Directions
The future directions for research on this compound would depend on its current applications. If it’s a drug, future research might focus on improving its efficacy or reducing its side effects. If it’s a reagent, researchers might look for ways to make its synthesis more efficient or environmentally friendly .
properties
IUPAC Name |
2-(8-methoxy-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-28-14-7-8-17-15(11-14)22(27)16-12-25(10-9-18(16)23-17)13-21(26)24-19-5-3-4-6-20(19)29-2/h3-8,11H,9-10,12-13H2,1-2H3,(H,23,27)(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVRIQBGLWHHDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C(C2=O)CN(CC3)CC(=O)NC4=CC=CC=C4OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-methoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

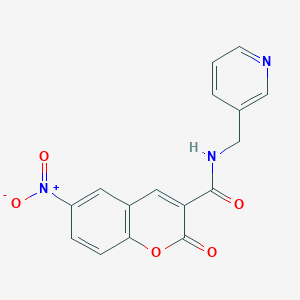

![N-(1,3-benzodioxol-5-yl)-2-[[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide](/img/structure/B2392189.png)
![3-(4-ethoxyphenyl)-8-fluoro-5-(2-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2392190.png)
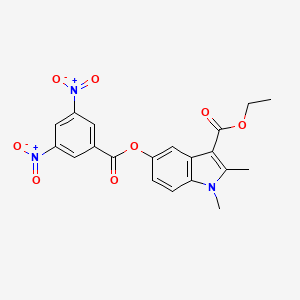
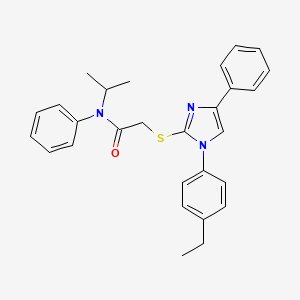
![methyl {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate](/img/structure/B2392197.png)
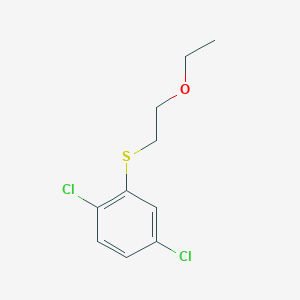
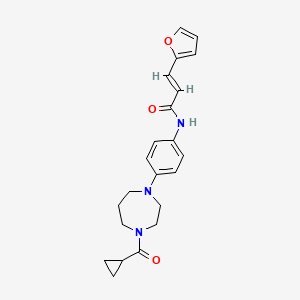
![N-([1,3]Thiazolo[4,5-c]pyridin-2-ylmethyl)but-2-ynamide](/img/structure/B2392203.png)
